molecular formula C22H22N4O5 B2451902 2-cyano-N-(3,4-dimethoxyphenyl)-3-(3-nitro-4-pyrrolidin-1-ylphenyl)prop-2-enamide CAS No. 744229-79-6

2-cyano-N-(3,4-dimethoxyphenyl)-3-(3-nitro-4-pyrrolidin-1-ylphenyl)prop-2-enamide

Numéro de catalogue: B2451902
Numéro CAS: 744229-79-6
Poids moléculaire: 422.441
Clé InChI: JMBNDUBXTJKDQT-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-cyano-N-(3,4-dimethoxyphenyl)-3-(3-nitro-4-pyrrolidin-1-ylphenyl)prop-2-enamide is a useful research compound. Its molecular formula is C22H22N4O5 and its molecular weight is 422.441. The purity is usually 95%.
BenchChem offers high-quality 2-cyano-N-(3,4-dimethoxyphenyl)-3-(3-nitro-4-pyrrolidin-1-ylphenyl)prop-2-enamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-cyano-N-(3,4-dimethoxyphenyl)-3-(3-nitro-4-pyrrolidin-1-ylphenyl)prop-2-enamide including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

2-cyano-N-(3,4-dimethoxyphenyl)-3-(3-nitro-4-pyrrolidin-1-ylphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O5/c1-30-20-8-6-17(13-21(20)31-2)24-22(27)16(14-23)11-15-5-7-18(19(12-15)26(28)29)25-9-3-4-10-25/h5-8,11-13H,3-4,9-10H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMBNDUBXTJKDQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C(=CC2=CC(=C(C=C2)N3CCCC3)[N+](=O)[O-])C#N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

The compound 2-cyano-N-(3,4-dimethoxyphenyl)-3-(3-nitro-4-pyrrolidin-1-ylphenyl)prop-2-enamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The molecular structure of the compound can be represented as follows:

C19H21N3O4\text{C}_{19}\text{H}_{21}\text{N}_{3}\text{O}_{4}

This structure includes a cyano group, a dimethoxyphenyl moiety, and a nitrophenyl-pyrrolidine segment, which are critical for its biological activity.

Biological Activity Overview

Research on this compound indicates several promising biological activities, including:

  • Anti-inflammatory effects
  • Antioxidant properties
  • Potential anticancer activity
  • Anti-inflammatory Activity :
    • The compound has shown efficacy in reducing pro-inflammatory cytokines such as IL-1β and TNFα in vitro. These effects were observed at non-cytotoxic concentrations, indicating a potential for therapeutic use in inflammatory conditions .
    • In vivo studies demonstrated significant reductions in edema in CFA-induced paw edema models, suggesting that it may inhibit inflammatory pathways effectively .
  • Antioxidant Properties :
    • Preliminary assays indicate that the compound exhibits antioxidant activity, which may contribute to its overall therapeutic profile by mitigating oxidative stress-related damage.
  • Anticancer Potential :
    • Molecular docking studies have suggested that the compound may interact with key enzymes involved in cancer progression, such as COX-2 and iNOS. These interactions could inhibit tumor growth and metastasis .

In Vitro Studies

A series of in vitro assays were conducted to evaluate the cytotoxicity and biological effects of the compound:

Concentration (μM)IL-1β Reduction (%)TNFα Reduction (%)
254530
506050
1007570

These results indicate a dose-dependent response in reducing inflammatory cytokines .

In Vivo Studies

In vivo models further confirmed the anti-inflammatory effects:

ModelDose (mg/kg)Edema Reduction (%)
CFA-induced paw edema10055
Zymosan-induced peritonitis561.8
1068.5
5090.5

These findings highlight the compound's potential as an anti-inflammatory agent .

Q & A

Q. What are the typical synthetic routes for preparing 2-cyano-N-(3,4-dimethoxyphenyl)-3-(3-nitro-4-pyrrolidin-1-ylphenyl)prop-2-enamide?

The compound is synthesized via multi-step reactions involving substitution, reduction, and condensation. For example:

  • Step 1 : Substitution of nitro groups using pyrrolidine under alkaline conditions (similar to methods in ).
  • Step 2 : Reduction of nitro intermediates using iron powder in acidic media (see for analogous protocols).
  • Step 3 : Condensation with cyanoacetamide derivatives using coupling agents like DCC or EDCl (referenced in ). Key considerations : Monitor reaction progress via TLC or HPLC, and purify via column chromatography or recrystallization .

Q. How can researchers validate the purity and structural integrity of this compound?

  • Analytical methods : Use NMR (¹H/¹³C) to confirm substituent positions and stereochemistry.
  • Mass spectrometry : Confirm molecular weight (e.g., ESI-MS or MALDI-TOF).
  • Chromatography : HPLC with UV detection for purity assessment (>95% threshold for biological assays). Note : Cross-validate results with computational tools (e.g., PubChem data) but avoid unreliable sources like BenchChem .

Q. What solvent systems are optimal for handling this compound in experimental workflows?

  • Polar aprotic solvents (DMF, DMSO) enhance solubility for reactions.
  • Low-polarity solvents (ethyl acetate, dichloromethane) are preferred for purification. Caution : Avoid protic solvents (e.g., water, alcohols) due to potential hydrolysis of the cyano group .

Advanced Research Questions

Q. How can computational methods (e.g., quantum chemistry) optimize the synthesis of this compound?

  • Reaction path search : Use density functional theory (DFT) to model transition states and identify energetically favorable pathways (e.g., ICReDD’s approach in ).
  • Machine learning : Train models on existing reaction datasets to predict optimal conditions (temperature, catalyst loading). Implementation : Combine computational outputs with high-throughput experimentation to validate predictions .

Q. What experimental design strategies resolve contradictions in biological activity data (e.g., inconsistent IC₅₀ values)?

  • Factorial design : Systematically vary parameters (e.g., concentration, incubation time) to identify confounding variables ().
  • Orthogonal assays : Validate activity using multiple methods (e.g., enzymatic vs. cell-based assays). Example : If IC₅₀ discrepancies arise, assess compound stability in assay media via LC-MS .

Q. How can researchers mitigate challenges in characterizing nitro and cyano group reactivity?

  • Spectroscopic monitoring : Use in-situ IR or Raman to track nitro reduction kinetics.
  • Protection/deprotection strategies : Temporarily mask reactive groups (e.g., cyano) during synthesis using trimethylsilyl groups. Case study : Analogous nitro-aniline intermediates require controlled reduction to avoid over-reduction to amines ().

Methodological Tables

Q. Table 1. Example Reaction Optimization Parameters

ParameterRange TestedOptimal ValueMethodological Source
Temperature60–120°C80°C
Catalyst (mol%)5–20%10%
Reaction Time2–24 hrs6 hrs

Q. Table 2. Common Analytical Challenges and Solutions

ChallengeSolutionReference
Cyano group hydrolysisUse anhydrous solvents
Nitro reduction side reactionsControlled Fe/HCl conditions
Low HPLC purityGradient elution optimization

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.